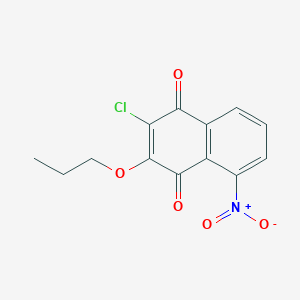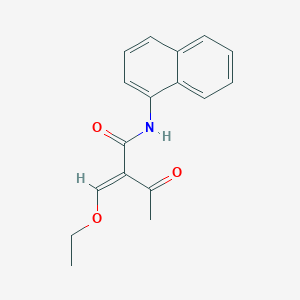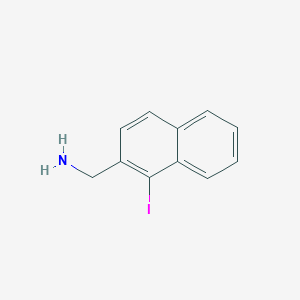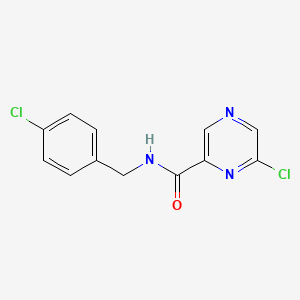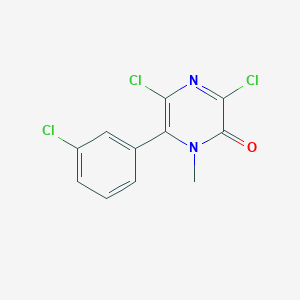
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one is a heterocyclic compound with a pyrazinone core structure This compound is characterized by the presence of chlorine atoms at the 3 and 5 positions of the pyrazinone ring and an additional chlorine atom on the phenyl ring attached at the 6 position The methyl group is located at the 1 position of the pyrazinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one typically involves the following steps:
Formation of the pyrazinone ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Chlorination: Introduction of chlorine atoms at specific positions on the pyrazinone ring and the phenyl ring. This step often requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the pyrazinone ring to other ring systems.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinone derivatives.
Aplicaciones Científicas De Investigación
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: This compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxypicolinic acid: This compound has a similar heterocyclic structure but with different functional groups and substitution patterns.
Other chlorinated pyrazinones: Compounds with similar core structures but different positions and numbers of chlorine atoms.
Uniqueness
3,5-Dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
1269528-39-3 |
|---|---|
Fórmula molecular |
C11H7Cl3N2O |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
3,5-dichloro-6-(3-chlorophenyl)-1-methylpyrazin-2-one |
InChI |
InChI=1S/C11H7Cl3N2O/c1-16-8(6-3-2-4-7(12)5-6)9(13)15-10(14)11(16)17/h2-5H,1H3 |
Clave InChI |
LGIIMCPIZRWLOW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=C(C1=O)Cl)Cl)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S)-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11839960.png)

![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)

